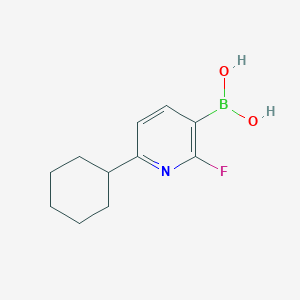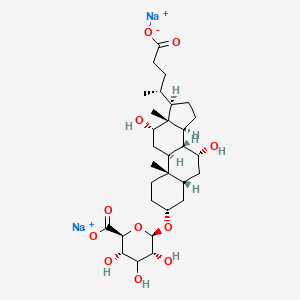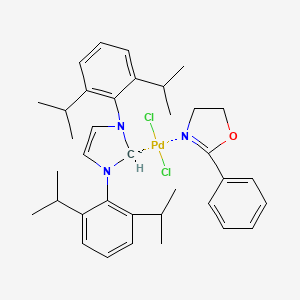
NHC-Pd(II)-Ox catalyst
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The N-heterocyclic carbene palladium(II) oxide catalyst, commonly referred to as NHC-Pd(II)-Ox catalyst, is a versatile and highly efficient catalyst used in various chemical reactions. This compound is known for its stability, strong σ-donating properties, and ability to facilitate a wide range of organic transformations, making it a valuable tool in both academic and industrial settings .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NHC-Pd(II)-Ox catalysts typically involves the reaction of benzimidazolium salts with palladium(II) chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like pyridine, resulting in the formation of the NHC-Pd(II) complex as a colored solid with yields ranging from 75% to 88% . Another method involves the use of thiazole-derived pillar5arene, which is complexed with palladium(II) through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of NHC-Pd(II)-Ox catalysts often employs scalable methods such as the pyridine-enhanced precatalyst preparation stabilization and initiation (PEPPSI) approach. This method ensures high yields and purity of the catalyst, making it suitable for large-scale applications .
化学反応の分析
Types of Reactions
NHC-Pd(II)-Ox catalysts are known to undergo various types of reactions, including:
Cross-coupling reactions: Such as Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira reactions.
Dehydroaromatization: Catalyzed by palladium hydrides in the presence of N-heterocyclic carbene ligands.
Isomerization and transfer-dehydrogenation: Facilitated by the catalyst under mild conditions.
Common Reagents and Conditions
Common reagents used in these reactions include aryl halides, alkenes, and alkynes. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, in solvents such as dimethylformamide (DMF) or toluene .
Major Products
The major products formed from these reactions include biaryl compounds, substituted alkenes, and aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .
科学的研究の応用
NHC-Pd(II)-Ox catalysts have a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Investigated for their potential antimicrobial and anticancer activities.
Medicine: Explored for their role in the development of new therapeutic agents.
Industry: Applied in the production of fine chemicals, polymers, and advanced materials.
作用機序
The mechanism of action of NHC-Pd(II)-Ox catalysts involves the coordination of the N-heterocyclic carbene ligand to the palladium center, which enhances the stability and reactivity of the catalyst. The palladium center facilitates the activation of substrates through oxidative addition, transmetalation, and reductive elimination steps, leading to the formation of the desired products . The choice of ligands and reaction conditions can significantly influence the catalytic activity and selectivity of the catalyst .
類似化合物との比較
NHC-Pd(II)-Ox catalysts are often compared with other palladium-based catalysts, such as phosphine-palladium complexes and other N-heterocyclic carbene-palladium complexes. The unique properties of NHC-Pd(II)-Ox catalysts, such as their air and moisture stability, strong σ-donating ability, and tunable steric bulk, make them superior in many applications . Similar compounds include:
Phosphine-palladium complexes: Known for their high reactivity but lower stability compared to NHC-Pd(II)-Ox catalysts.
Other N-heterocyclic carbene-palladium complexes: Such as those based on imidazolium and thiazolium ligands.
特性
分子式 |
C36H46Cl2N3OPd- |
|---|---|
分子量 |
714.1 g/mol |
IUPAC名 |
1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;dichloropalladium;2-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C27H37N2.C9H9NO.2ClH.Pd/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-2-4-8(5-3-1)9-10-6-7-11-9;;;/h9-21H,1-8H3;1-5H,6-7H2;2*1H;/q-1;;;;+2/p-2 |
InChIキー |
BRYPHYPUTXFDEV-UHFFFAOYSA-L |
正規SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2[CH-]N(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.C1COC(=N1)C2=CC=CC=C2.Cl[Pd]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


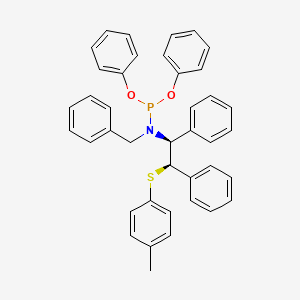
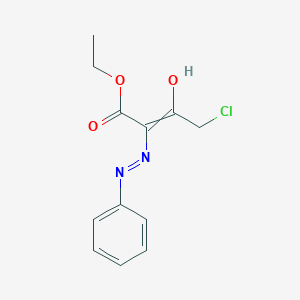
![1-[3-(4-fluorophenyl)prop-2-enoyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B14086702.png)
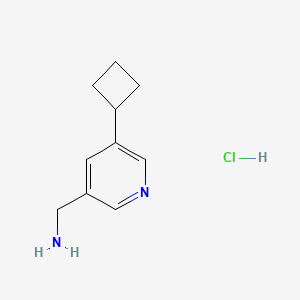
![2-[4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-fluorophenoxy]-4-thiazolecarboxylic acid hydrazide](/img/structure/B14086710.png)
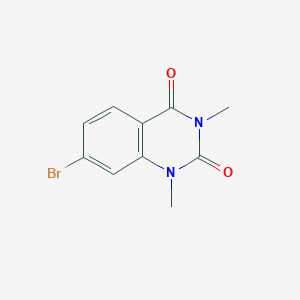
![7-Ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086716.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(4-hydroxyphthalazin-1-yl)acetamide](/img/structure/B14086720.png)
![7-Bromo-1-(4-chlorophenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086721.png)
![{[3-methyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetic acid](/img/structure/B14086723.png)
![1-(3,4-Dichlorophenyl)-7-fluoro-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086724.png)
![[5-(4-methoxyphenyl)-1H-pyrazol-3-yl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B14086743.png)
